1,5-Anhydro-4,6-O-benzylidene-D-glucitol

Beschreibung

BenchChem offers high-quality 1,5-Anhydro-4,6-O-benzylidene-D-glucitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Anhydro-4,6-O-benzylidene-D-glucitol including the price, delivery time, and more detailed information at info@benchchem.com.

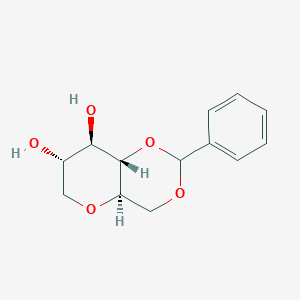

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4aR,7S,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11+,12+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNWQNYQBBRLMC-ZLUZDFLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,5-Anhydro-4,6-O-benzylidene-D-glucitol: Structural Architecture and Synthetic Utility

Topic: "1,5-Anhydro-4,6-O-benzylidene-D-glucitol" Structure and Stereochemistry Content Type: In-Depth Technical Guide

Executive Summary

1,5-Anhydro-4,6-O-benzylidene-D-glucitol (CAS: 65190-39-8) represents a specialized scaffold in carbohydrate chemistry, distinct from standard glycosides due to the absence of the anomeric center. By removing the hemiacetal functionality at C1, the molecule acts as a chemically stable "dummy sugar" or polyol ether, while the 4,6-O-benzylidene acetal locks the pyranose ring into a rigid conformation.

This guide details the stereochemical rationale, synthesis, and divergent reactivity of this molecule, specifically for researchers developing SGLT2 inhibitors, sugar nucleotides, and glycomimetics.

Structural Analysis & Stereochemistry

The Core Scaffold: 1,5-Anhydro-D-glucitol (1,5-AG)

Unlike D-glucose, 1,5-AG lacks the anomeric hydroxyl group. C1 is a methylene group (

The 4,6-O-Benzylidene Lock

The installation of a benzylidene acetal across C4 and C6 creates a second ring fused to the pyranose, forming a trans-decalin-like bicyclic system.

-

Ring Fusion: The 1,3-dioxane ring is fused to the pyranose ring at C4 and C6.

-

Conformation: The pyranose ring is locked rigidly in the

chair conformation . -

Stereocenter at Acetal Carbon: The reaction creates a new chiral center at the benzylidene carbon. Under thermodynamic control (standard conditions), the phenyl group adopts the equatorial orientation to minimize 1,3-diaxial interactions with the pyranose ring protons.

Stereochemical Visualization

The diagram below illustrates the connectivity and the specific stereochemical orientation of the phenyl group.

Figure 1: Structural connectivity showing the fusion of the pyranose and dioxane rings, locking the conformation and presenting the phenyl group equatorially.

Synthesis Protocol

Retrosynthetic Logic

The synthesis relies on the thermodynamic acetalization of 1,5-anhydro-D-glucitol. Since 1,5-AG has four free hydroxyls (C2, C3, C4, C6), the formation of the six-membered 4,6-O-acetal is favored over five-membered rings (e.g., 2,3-O-acetal) due to the stability of the resulting trans-fused bicyclic system.

Experimental Procedure

Reagents: 1,5-Anhydro-D-glucitol, Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA).

-

Preparation: Suspend 1,5-anhydro-D-glucitol (10 mmol) in anhydrous DMF (or acetonitrile).

-

Acetalization: Add benzaldehyde dimethyl acetal (12 mmol) and a catalytic amount of CSA (0.1 eq).

-

Reaction: Stir at 50–60°C under reduced pressure (rotary evaporator vacuum) to remove methanol continuously. This drives the equilibrium toward the acetal.

-

Quenching: Neutralize with triethylamine (

) after 2–4 hours. -

Purification: Concentrate and recrystallize from EtOAc/Hexanes.

-

Note: The product is typically a white crystalline solid.

-

Validation: Check NMR for the benzylidene proton singlet at

ppm.

-

Figure 2: Synthetic workflow for the thermodynamic protection of 1,5-AG.

Reactivity & Regioselective Manipulation

The primary utility of this scaffold lies in the ability to differentiate the C2 and C3 hydroxyls, or to regioselectively open the benzylidene ring to generate specific benzyl ethers.

Regioselective Reductive Opening

The 4,6-O-benzylidene acetal can be cleaved reductively to yield either the 4-O-benzyl (leaving 6-OH free) or 6-O-benzyl (leaving 4-OH free) derivative. This "switchable" selectivity is governed by the choice of reducing agent and Lewis acid.

| Target Product | Reagents | Mechanism |

| 4-O-Benzyl ether (6-OH free) | Coordination of Lewis acid to O6 (less hindered), directing hydride attack to O6, liberating O6-H. | |

| 6-O-Benzyl ether (4-OH free) | Acid activation of the acetal; steric bulk directs hydride attack to the acetal carbon, opening the ring to the less hindered primary position (O6). |

Functionalization of C2 vs. C3

-

C2-OH Reactivity: The C2 hydroxyl is generally more acidic/reactive due to its proximity to the C1 methylene (electronic effects) and potential intramolecular hydrogen bonding.

-

Protocol: Controlled alkylation (e.g., with 1 eq. NaH/BnBr) typically favors the 2-O-substituted product first.

Figure 3: Divergent reactivity pathways showing how reagent choice dictates the final substitution pattern.

Characterization Standards

To ensure scientific integrity, the following spectral features must be verified:

-

NMR (Chloroform-d or Methanol-d4):

-

Benzylidene Methine: A sharp singlet at

5.4 – 5.6 ppm . This confirms the formation of the acetal. -

Aromatic Protons: Multiplet at

7.3 – 7.5 ppm (5H). -

Coupling Constants:

,

-

-

NMR:

-

Acetal Carbon: Characteristic signal at

~101–102 ppm . -

C1: Distinctive signal for the methylene carbon at

~67–70 ppm (upfield relative to anomeric carbons).

-

References

-

National Institutes of Health (PubChem). 1,5-Anhydro-D-glucitol (Core Scaffold Data). [Link]

"1,5-Anhydro-4,6-O-benzylidene-D-glucitol" CAS number and properties

[1][2]

Executive Summary

1,5-Anhydro-4,6-O-benzylidene-D-glucitol (CAS: 65190-39-8) is a pivotal carbohydrate scaffold used primarily in the synthesis of modified nucleic acids (specifically Hexitol Nucleic Acids or HNA) and glycomimetic drugs.[1][2][3] Structurally, it is a derivative of 1-deoxy-D-glucopyranose where the C4 and C6 hydroxyl groups are locked in a benzylidene acetal ring. This protection confers rigid conformational stability (typically locking the pyranose in the 4C1 chair conformation) and allows for regioselective functionalization at the C2 and C3 positions.

This compound serves as the "master key" for accessing the hexitol series of nucleosides—synthetic genetic polymers that exhibit extreme resistance to nuclease degradation while maintaining Watson-Crick base-pairing fidelity.

Chemical Identity & Physical Properties[4][5]

| Property | Data |

| CAS Number | 65190-39-8 |

| IUPAC Name | (2R,4aR,6S,7R,8R,8aS)-6-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

| Synonyms | 4,6-O-Benzylidene-1-deoxy-D-glucopyranose; 1,5-Anhydro-4,6-O-benzylidene-D-sorbitol |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| Melting Point | 160–163 °C (Lit.)[4][3][5][6][7] |

| Solubility | Soluble in DMF, DMSO, warm Ethanol, Ethyl Acetate; Sparingly soluble in Water |

| Appearance | White crystalline solid |

Structural Analysis

The molecule features a 1,5-anhydro-D-glucitol core (essentially glucose with the anomeric hydroxyl replaced by a hydrogen atom). The 4,6-O-benzylidene group forms a 1,3-dioxane ring fused to the pyranose, creating a trans-decalin-like rigidity. This protecting group is strategic:

-

Stereoelectronic Locking: It enforces the 4C1 chair conformation.

-

Regioselectivity: It leaves the C2-OH and C3-OH available for manipulation (e.g., inversion to mannose or altrose configurations required for HNA).

Synthetic Pathways & Mechanistic Logic

The synthesis of 1,5-anhydro-4,6-O-benzylidene-D-glucitol typically proceeds from D-glucal or 1,5-anhydro-D-glucitol . The choice of pathway depends on the availability of the starting material and the desired scale.

Pathway A: From D-Glucal (The Reductive Route)

This route involves the hydrogenation of the double bond in D-glucal to form 1,5-anhydro-D-glucitol, followed by benzylidene protection.

Pathway B: Direct Protection (The Thermodynamic Route)

Direct reaction of 1,5-anhydro-D-glucitol with benzaldehyde (or benzaldehyde dimethyl acetal) under acidic conditions. The formation of the six-membered benzylidene ring at O4/O6 is thermodynamically favored over the five-membered ring at O2/O3.

Figure 1: Synthetic logic flow from D-Glucal to the target benzylidene derivative.

Experimental Protocol: Synthesis from 1,5-Anhydro-D-glucitol

Objective: Preparation of 1,5-anhydro-4,6-O-benzylidene-D-glucitol via Zinc Chloride catalyzed acetalization.

Materials

-

Benzaldehyde (5 equiv.)[8]

-

Zinc Chloride (ZnCl₂, fused/anhydrous, 1.1 equiv.)

-

Solvent: Anhydrous DMF or no solvent (neat benzaldehyde acts as solvent)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and cool under argon. Add 1,5-anhydro-D-glucitol.[4][1][2][3][5][6][7][9][10][11]

-

Reagent Addition: Add freshly fused, powdered ZnCl₂. Subsequently, add benzaldehyde.[8] If the reaction is performed neat, ensure vigorous stirring to create a suspension.

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours. The reaction is driven by the thermodynamic stability of the 4,6-acetal.

-

Mechanistic Note: ZnCl₂ acts as a Lewis acid, activating the carbonyl of benzaldehyde. The C4 and C6 hydroxyls, being 1,3-cis oriented in the chair form, attack the carbonyl to form the stable dioxane ring.

-

-

Quenching: Pour the reaction mixture into a stirred solution of ice-water and hexanes. The hexanes help remove excess benzaldehyde.

-

Isolation: The product often precipitates as a white solid. Filter the solid.

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

-

Validation: Check TLC (EtOAc/Hexane 1:1). The product should appear as a UV-active spot (due to the phenyl group) with a lower Rf than benzaldehyde but higher than the starting sugar.

Reactivity & Applications in Drug Design

This scaffold is the divergence point for creating Hexitol Nucleic Acids (HNA) . The logic involves inverting the stereochemistry at C2 or C3 to mimic the spatial orientation of natural DNA/RNA but with a pyranose backbone.[11]

Regioselective Functionalization Workflow

To synthesize an HNA monomer (e.g., an Adenine analogue), the following sequence is typically employed:

-

Protection: Selective silylation (TBDMS-Cl) of the C3-OH.

-

Activation: Triflation (Tf₂O) of the C2-OH.

-

Displacement: Nucleophilic attack by the nucleobase (e.g., Adenine) proceeds via Sₙ2 mechanism, inverting the configuration at C2. This places the base in the axial position, mimicking the 3'-endo conformation of RNA.

Figure 2: Strategic conversion of the glucitol scaffold into HNA monomers via stereochemical inversion.

NMR Data Summary

The following signals are diagnostic for validating the structure of 1,5-anhydro-4,6-O-benzylidene-D-glucitol.

| Nucleus | Assignment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Feature |

| ¹H | Ph-CH | 5.50 – 5.60 | Singlet | Characteristic benzylidene acetal proton. |

| ¹H | Aromatic | 7.30 – 7.50 | Multiplet | 5 protons of the phenyl ring. |

| ¹H | H-1ax | 3.20 – 3.40 | Triplet (approx) | Distinctive high-field signal due to 1-deoxy nature. |

| ¹H | H-1eq | 3.90 – 4.10 | DD | Geminal coupling to H-1ax and vicinal to H-2. |

| ¹³C | Ph-CH | ~101.0 | Singlet | Acetal carbon; key indicator of successful protection. |

| ¹³C | C-1 | ~67.0 | Singlet | Methylene carbon (CH₂) of the pyranose ring. |

References

-

Verheggen, I., et al. (1995). Synthesis and antiherpes virus activity of 1,5-anhydrohexitol nucleosides. Journal of Medicinal Chemistry, 38(5), 826–835. Link

-

Herdewijn, P. (2010). Hexitol Nucleic Acids: An Investigation of the Physicochemical and Biological Properties of a New Class of Antisense Agents. Chemistry & Biodiversity, 7(1), 1–59. Link

-

Vastmans, K., et al. (2000). Synthesis of 1,5-anhydro-D-altritol nucleosides. Tetrahedron, 56(1), 1–10. Link

-

Santa Cruz Biotechnology. (n.d.). 1,5-Anhydro-4,6-O-benzylidene-D-glucitol Product Data Sheet.Link

Sources

- 1. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Full text of "USPTO Patents Application 10553948" [archive.org]

- 3. sustainable-bio.com [sustainable-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EP0646125B1 - 1,5-anhydrohexitol nucleoside analogues and pharmaceutical use thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: Regioselective Synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol

Topic: Synthesis of "1,5-Anhydro-4,6-O-benzylidene-D-glucitol" from 1,5-anhydro-D-glucitol Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

This guide details the synthetic protocol for transforming 1,5-anhydro-D-glucitol (also known as 1-deoxy-D-glucose) into its 4,6-O-benzylidene derivative. This specific protection strategy is a cornerstone in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin) and complex glycomimetics.

The 4,6-O-benzylidene acetal is the "gold standard" protecting group for this scaffold because it locks the glucitol ring into a rigid 4C1 chair conformation (trans-decalin type fusion), simultaneously protecting the C4 and C6 hydroxyls while leaving the C2 and C3 hydroxyls available for selective functionalization.

Mechanistic Principles & Strategic Design

Thermodynamic Control

The reaction relies on thermodynamic control . While kinetic products (such as 2,3-acetals) may form transiently, the 4,6-O-benzylidene ring is the thermodynamic sink. The six-membered 1,3-dioxane ring fused to the pyranose ring at the 4,6-position creates a highly stable bicyclic system.

Reagent Selection: The Transacetalization Route

While historical methods utilized benzaldehyde with Lewis acids (ZnCl₂), this guide advocates for Benzaldehyde Dimethyl Acetal (BDMA) with an acid catalyst (p-TsOH or CSA).

-

Why BDMA? The reaction produces methanol as a byproduct rather than water. Methanol is easier to remove or tolerate in organic solvents (like DMF) compared to water, driving the equilibrium forward more efficiently without aggressive dehydrating agents.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the polyol to the protected scaffold.

Figure 1: Mechanistic pathway via acid-catalyzed transacetalization.

Experimental Protocol

Materials & Reagents

| Component | Role | Purity / Grade |

| 1,5-Anhydro-D-glucitol | Substrate | >98% (Dry) |

| Benzaldehyde dimethyl acetal | Reagent | >98% |

| p-Toluenesulfonic acid (p-TsOH) | Catalyst | Monohydrate, ACS Grade |

| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |

| Triethylamine (Et₃N) | Quencher | >99% |

| Ethyl Acetate / Hexanes | Purification | HPLC Grade |

Step-by-Step Methodology

Step 1: Solubilization

1,5-Anhydro-D-glucitol is highly polar. Standard chlorinated solvents (DCM, CHCl₃) are often insufficient.

-

Weigh 10.0 g (60.9 mmol) of 1,5-anhydro-D-glucitol.

-

Suspend in 100 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Note: If the starting material is not fully dry, co-evaporate with toluene twice before adding DMF.

Step 2: Reaction Initiation

-

Add 11.0 mL (73.1 mmol, 1.2 equiv) of Benzaldehyde dimethyl acetal (BDMA) to the solution.

-

Add 1.16 g (6.1 mmol, 0.1 equiv) of p-TsOH·H₂O.[1]

-

Connect the flask to a rotary evaporator trap or a reflux condenser (if not using vacuum).

-

Heat the mixture to 60°C under slightly reduced pressure (approx. 200-300 mbar).

-

Causality: The reduced pressure helps remove the generated methanol, driving the equilibrium to the right (Le Chatelier's principle) without distilling off the DMF.

-

Step 3: Monitoring

-

Monitor by TLC (Silica gel).

-

Eluent: Ethyl Acetate (100%) or DCM:MeOH (9:1).

-

Visualization: UV (254 nm) for the product (benzylidene group) and H₂SO₄/MeOH charring for the starting material.

-

Endpoint: Disappearance of the polar starting material (Rf ~0.1) and appearance of the major product (Rf ~0.6 in EtOAc). Reaction typically requires 2–4 hours .

-

Step 4: Quench & Workup

-

Once complete, cool the reaction to room temperature.

-

Add 1.5 mL of Triethylamine to neutralize the acid catalyst. Stir for 10 minutes.

-

Critical: Failure to neutralize prior to concentration can lead to hydrolysis of the acetal (reversal of reaction) or migration of the protecting group.

-

-

Concentrate the DMF under high vacuum (rotary evaporator with a high-vac pump, bath temp < 50°C). Obtain a viscous residue.

Step 5: Purification

While chromatography is possible, crystallization is preferred for scalability.

-

Dissolve the residue in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .

-

Add warm Hexanes (or water, depending on the solvent choice) until slight turbidity is observed.

-

Allow to cool slowly to room temperature, then to 4°C overnight.

-

Filter the white crystalline solid and wash with cold hexanes/ethanol (9:1).

Yield & Characterization Data

-

Expected Yield: 75–85%

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Acetal Proton: A characteristic singlet at δ 5.60–5.70 ppm (1H, s, Ph-CH ).

-

Aromatic Protons: Multiplet at δ 7.30–7.50 ppm (5H).

-

Sugar Backbone: The C1 protons (axial/equatorial) will appear upfield (approx. 3.0–4.0 ppm), distinct from glucose due to the lack of the anomeric -OH.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Water in solvent/reagents | Use fresh anhydrous DMF; add 4Å Molecular Sieves to the reaction flask. |

| Hydrolysis during workup | Acid not neutralized | Ensure pH is >7 (check with wet pH paper) after adding Et₃N before evaporation. |

| Kinetic Product (2,3-acetal) | Reaction time too short | Extend reaction time to allow thermodynamic equilibration to the 4,6-isomer. |

| Oily Product | Residual DMF | DMF is difficult to remove. Co-evaporate with toluene or use a high-vacuum pump for extended periods. |

References

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience. (Standard reference for benzylidene acetal stability and formation).

-

Crich, D., et al. Influence of the 4,6-O-benzylidene protecting group on stereochemical outcome.[2] Journal of Organic Chemistry, 2003.[2] Available at: [Link]

Sources

- 1. Benzylidene Acetals [organic-chemistry.org]

- 2. Influence of the 4,6-O-benzylidene, 4,6-O-phenylboronate, and 4,6-O-polystyrylboronate protecting groups on the stereochemical outcome of thioglycoside-based glycosylations mediated by 1-benzenesulfinyl piperidine/triflic anhydride and N-iodosuccinimide/trimethylsilyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

"1,5-Anhydro-4,6-O-benzylidene-D-glucitol" role as a protecting group in carbohydrate chemistry

1,5-Anhydro-4,6-O-benzylidene-D-glucitol: Strategic Scaffold & Protecting Group Manipulations

Executive Summary

In the high-precision landscape of carbohydrate chemistry, 1,5-anhydro-4,6-O-benzylidene-D-glucitol (CAS: 65190-39-8) serves not merely as an intermediate, but as a pivotal regioselective command center .[1] By locking the C4 and C6 hydroxyls into a rigid dioxane ring, this scaffold forces the remaining C2 and C3 hydroxyls into a distinct steric and electronic environment. This guide details the synthesis, mechanistic logic, and experimental protocols for exploiting this scaffold to access rare sugars, C-nucleosides, and glycomimetics.[1]

Part 1: The Strategic Architecture

The Scaffold Logic

The molecule consists of 1,5-anhydro-D-glucitol (1-deoxyglucose) protected by a benzylidene acetal.[1]

-

The "Anhydro" Core: Lacking the anomeric hydroxyl (C1), this core is chemically stable against glycosidic hydrolysis, making it an ideal mimic for metabolic studies and stable drug pharmacophores (e.g., SGLT2 inhibitor substructures).

-

The 4,6-O-Benzylidene Lock: This is the critical "protecting group" element. It forms a trans-decalin-like fused system with the pyranose ring.[1] This rigidity serves two functions:

-

Conformational Locking: It fixes the sugar in the

chair conformation.[1] -

Steric Differentiation: It amplifies the difference between the C2 and C3 hydroxyl groups, enabling highly selective functionalization without the need for temporary blocking groups.

-

Synthesis of the Scaffold

The formation of the 4,6-O-benzylidene acetal is thermodynamically controlled. The reaction favors the formation of the six-membered dioxane ring at the 4,6-position over the five-membered dioxolane rings (e.g., 2,3- or 3,4- positions) due to the stability of the equatorial phenyl group.

Standard Protocol:

-

Substrate: 1,5-Anhydro-D-glucitol.

-

Reagent: Benzaldehyde dimethyl acetal (2.0 eq).[1]

-

Catalyst: Camphorsulfonic acid (CSA) or

-TsOH (0.1 eq).[1] -

Solvent: DMF or Acetonitrile (anhydrous).[1]

-

Conditions: 50-60°C under reduced pressure (to remove MeOH) drives the equilibrium to completion.

Part 2: Regioselective Functionalization Workflows

The power of this scaffold lies in the ability to distinguish between the C2-OH and C3-OH.

Differential Reactivity (C2 vs. C3)

-

C2-OH: More acidic due to the proximity of the ring oxygen (O5) (inductive effect).[1] However, it is often less accessible sterically if bulky groups are present at C3.[1]

-

C3-OH: typically more nucleophilic in the absence of electronic deactivation.[1]

Experimental Insight: In 4,6-O-benzylidene protected systems, the C3-OH can often be selectively alkylated or silylated, leaving the C2-OH free. Conversely, phase-transfer catalysis can favor C2 alkylation due to its higher acidity.[1]

Workflow A: Synthesis of C-Nucleoside Analogs (C2 Inversion)

A common application is converting the glucitol core into a mannose or altrose derivative via inversion at C2.[1]

-

Selective Protection: Silylation of C3-OH using TBSCl/Imidazole.[1]

-

Activation: Conversion of C2-OH to a triflate (Tf

O/Pyridine). -

Displacement: Nucleophilic attack (e.g., by a nucleobase or azide) occurs with inversion of configuration (S

2), yielding the manno-configuration.[1]

Workflow B: Regioselective Reductive Ring Opening

The benzylidene ring can be cleaved "partially" to yield either a 4-O-benzyl or 6-O-benzyl ether.[1][2] This "protecting group manipulation" transforms the ring into a permanent benzyl ether protecting group at one position while liberating the other.

Part 3: Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways controlled by the 4,6-O-benzylidene group.

Caption: Divergent synthetic pathways from the 1,5-anhydro-4,6-O-benzylidene-D-glucitol scaffold. Top path: C2 functionalization.[1] Bottom path: Regioselective acetal opening.[2][5][6]

Part 4: Experimental Protocols

Protocol 1: Regioselective Reductive Opening to 4-O-Benzyl Ether

Target: Cleavage of the C-O6 bond to yield the 4-O-Bn, 6-OH derivative.

-

Setup: Flame-dry a 50 mL round-bottom flask under Argon.

-

Dissolution: Dissolve 1,5-anhydro-4,6-O-benzylidene-D-glucitol (1.0 mmol) in anhydrous THF (10 mL).

-

Activation: Add activated molecular sieves (4Å) and stir for 30 min.

-

Reagent Addition: Cool to 0°C. Add NaCNBH

(12 eq). -

Acidification: Dropwise add HCl (sat. in Et

O) until pH < 2 (indicated by methyl orange color change or pH paper). Evolution of gas (H -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (System: EtOAc/Hexane 1:1).[1]

-

Quench: Dilute with DCM, wash with saturated NaHCO

(carefully!) and brine. -

Purification: Flash chromatography (Silica gel).

Protocol 2: Selective 3-O-Silylation

Target: Protection of C3-OH to allow C2-OH manipulation.[1]

-

Dissolution: Dissolve substrate (1.0 mmol) in anhydrous DMF (5 mL).

-

Base: Add Imidazole (2.5 eq).[1]

-

Silylation: Add TBSCl (1.1 eq) at 0°C.

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Dilute with Et

O, wash with water (3x) to remove DMF.[1] -

Note: The C3-OH is generally more accessible and nucleophilic in this conformation; however, if C2-silylation is observed, lower the temperature to -20°C.[1]

Part 5: Comparative Data: Reductive Cleavage Selectivity

The choice of reagent dictates the regiochemical outcome.

| Reagent System | Major Product | Mechanism Dominance | Reference |

| LiAlH | 4-OH (6-O-Bn) | Coordination to O4 (Steric) | [1] |

| BH | 4-OH (6-O-Bn) | Borane coordination | [2] |

| NaCNBH | 6-OH (4-O-Bn) | Protonation of basic O6 | [3] |

| Et | 6-OH (4-O-Bn) | Acidic equilibrium | [3] |

Part 6: References

-

Garegg, P. J., Hultberg, H., & Wallin, S. (1982).[1] A novel, reductive ring-opening of carbohydrate benzylidene acetals.[1][6] Carbohydrate Research, 108(1), 97-101.[1] Link[1]

-

Jiang, L., & Chan, T. H. (1998).[1] Borane/trimethylsilyl triflate: A mild and efficient system for the regioselective reductive cleavage of benzylidene acetals.[7] Tetrahedron Letters, 39(3), 355-358.[1] Link

-

Johansson, R., & Samuelsson, B. (1984).[1] Regioselective reductive ring-opening of 4,6-O-benzylidene acetals of hexopyranosides. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374.[1] Link[1]

-

Hanessian, S. (1966).[1] The reaction of O-benzylidene sugars with N-bromosuccinimide.[1] Carbohydrate Research, 2(1), 86-88.[1] (Foundational work on oxidative opening).[1] Link[1]

Sources

- 1. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. researchgate.net [researchgate.net]

- 6. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1,5-Anhydro-4,6-O-benzylidene-D-glucitol: Technical Guide to Supply, Purity, and Quality Control

Abstract This technical guide provides a comprehensive analysis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (CAS 65190-39-8), a critical carbohydrate intermediate used in the synthesis of sugar nucleotides and SGLT2 inhibitor analogs. Designed for drug development professionals and synthetic chemists, this document details commercial supply landscapes, purity specifications, and rigorous quality control protocols.

Chemical Identity & Structural Significance[1]

1,5-Anhydro-4,6-O-benzylidene-D-glucitol is a protected derivative of 1,5-anhydro-D-glucitol (also known as 1-deoxy-D-glucopyranose). The introduction of a benzylidene acetal group at the O-4 and O-6 positions locks the conformation of the pyranose ring and selectively protects the primary hydroxyl (C6) and one secondary hydroxyl (C4), leaving the C2 and C3 hydroxyls free for further functionalization.

-

Synonyms: 4,6-O-Benzylidene-1-deoxy-D-glucopyranose; 1,5-Anhydro-4,6-O-benzylidene-D-sorbitol.

Structural Utility in Synthesis

The 4,6-O-benzylidene protection is thermodynamically favored, forming a stable 1,3-dioxane ring fused to the sugar backbone. This stability is crucial for:

-

Regioselective Glycosylation: Directing reactions to the C2 or C3 positions.

-

SGLT2 Inhibitor Development: Serving as a scaffold for C-glycoside mimetics where the anomeric oxygen is replaced or modified.

-

Sugar Nucleotide Synthesis: Acting as a stable precursor for enzymatic substrates.

Commercial Supply Landscape

The market for this compound is segmented into Catalog Suppliers (mg to g scale for R&D) and Bulk Manufacturers (kg scale for process development).

Table 1: Primary Commercial Suppliers & Specifications

| Supplier Category | Key Vendors | Typical Purity | Pack Sizes | Lead Time |

| Catalog (R&D) | Santa Cruz Biotech (SCBT) | ≥98% (HPLC) | 250 mg - 5 g | 1-3 Days |

| Catalog (R&D) | MedChemExpress (MCE) | ≥98% (NMR) | 100 mg - 1 g | 1-3 Days |

| Catalog (R&D) | BLD Pharm | 97% - 98% | 1 g - 25 g | 3-5 Days |

| Specialty Bulk | Synthose | Custom (>99%) | 10 g - 1 kg | 2-4 Weeks |

| Bulk Aggregators | GlobalChemMall / GuideChem | Varied (95-98%) | 1 kg - 100 kg | 4-8 Weeks |

Procurement Strategy:

-

For Screening/Hit-to-Lead: Prioritize catalog suppliers like SCBT or MCE for speed. The standard 98% purity is sufficient for initial glycosylation or oxidation reactions.

-

For Process Development: Engage specialty carbohydrate synthesis firms (e.g., Synthose, Carbosynth) early. Bulk aggregators often source from varied batches; requesting a specific "Process Grade" with a validated impurity profile is essential to avoid batch-to-batch variation in downstream crystallization.

Purity Grades & Critical Impurities

Unlike common reagents, "grades" for carbohydrate intermediates are defined by their impurity profile rather than a standard ACS label.

Grade Definitions

-

Screening Grade (95-97%):

-

Use Case: Initial exploratory synthesis.

-

Acceptable Impurities: Trace solvents, silica gel residues, up to 3% regioisomers.

-

-

Synthesis Grade (98%+):

-

Use Case: Standard organic synthesis and scale-up.

-

Specification: Single spot on TLC, >98% by HPLC.

-

-

Reference Standard Grade (>99.5%):

-

Use Case: Analytical method validation.

-

Requirement: Full structural characterization (2D NMR, qNMR, Mass Spec).

-

Impurity Profile Analysis

The synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol typically involves the acid-catalyzed reaction of 1,5-anhydro-D-glucitol with benzaldehyde dimethyl acetal. This pathway dictates the impurity profile.

Figure 1: Reaction pathway showing the origin of thermodynamic product vs. kinetic and over-reaction impurities.

Critical Impurities to Monitor:

-

Regioisomers (2,3-O-benzylidene): Hard to separate by flash chromatography; requires recrystallization.

-

Benzaldehyde: Result of acetal hydrolysis due to improper storage (acidic/wet conditions). Detectable by its characteristic almond odor and aldehyde peak in NMR (~10 ppm).

Quality Control & Analytical Protocols

To ensure the integrity of your synthesis, the following QC workflow is recommended upon receipt of the material.

Analytical Workflow

Figure 2: Standard Quality Control Decision Tree for incoming raw material.

Detailed Protocols

1. 1H NMR Identity Test

-

Solvent: DMSO-d6

-

Key Signals:

-

Benzylidene Methine: A sharp singlet around δ 5.5 - 5.7 ppm . This confirms the formation of the acetal ring.

-

Aromatic Protons: Multiplet at δ 7.3 - 7.5 ppm (5H).

-

Anomeric Region: Absence of anomeric hydroxyl (since it is 1,5-anhydro) and presence of upfield signals for the C1 methylene group.

-

2. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 min.

-

-

Detection: UV at 254 nm (absorbance of the benzylidene group).

-

Pass Criteria: Main peak area >98%. No single impurity >0.5%.

3. Storage & Stability

-

Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Sensitivity: The benzylidene acetal is acid-labile . Avoid exposure to acidic fumes in the storage fridge. If the solid smells strongly of almonds (benzaldehyde), hydrolysis has occurred.

References

-

Santa Cruz Biotechnology. 1,5-Anhydro-4,6-O-benzylidene-D-glucitol Product Data Sheet. Catalog #sc-220601. Link

-

MedChemExpress. 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol and Derivatives. Link

-

Synthose Inc. 1,5-Anhydro-D-glucitol (Parent Compound) Safety Data Sheet. Link

-

National Institutes of Health (NIH). Plasma 1,5-anhydro-D-glucitol as new clinical marker of glycemic control. Diabetes. 1989 Jun;38(6):723-9. Link

-

Organic Syntheses. Methyl 4,6-O-benzylidene-α-D-glucopyranoside (Methodology Reference). Org. Synth. 1985, 63, 1. Link

Sources

Technical Guide: 1,5-Anhydro-4,6-O-benzylidene-D-glucitol in Glycobiology & Drug Design

[1]

Executive Summary: The "Locked" Scaffold

1,5-Anhydro-4,6-O-benzylidene-D-glucitol (CAS: 65190-39-8) represents a pivotal "locked" intermediate in modern carbohydrate chemistry.[1] Unlike standard glucose derivatives, this molecule possesses two critical structural features that make it indispensable for drug discovery:

-

Metabolic Stability: The reduction of the anomeric center (C1-OH

C1-H) creates a 1,5-anhydro-D-glucitol (1,5-AG) core.[1] This modification renders the ring resistant to hydrolysis by glycosidases, making it an ideal scaffold for designing stable glycomimetics and SGLT2 inhibitors . -

Regiochemical Control: The 4,6-O-benzylidene acetal effectively "masks" the C4 and C6 hydroxyls in a thermodynamically stable six-membered dioxane ring.[1] This forces incoming reagents to react selectively at the C2 or C3 positions, enabling precise molecular editing.

This guide details the synthesis, functionalization, and application of this scaffold, moving beyond basic protocols to explain the causality behind every chemical transformation.

Chemical Architecture & Synthesis Strategy

The Thermodynamic Imperative

The formation of the 4,6-O-benzylidene acetal is driven by thermodynamic control. When 1,5-AG reacts with benzaldehyde (or its dimethyl acetal), the 4,6-position is favored over the 2,3-position because the trans-fused dioxane ring formed at 4,6 is sterically less strained than the cis-fused dioxolane ring that would form at 2,3 (in the gluco-configuration).

Validated Synthesis Protocol

Objective: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol from 1,5-Anhydro-D-glucitol.[1]

Reagents:

-

Substrate: 1,5-Anhydro-D-glucitol (1,5-AG) [Commercial or synthesized via reduction of glucosyl halides].[1]

-

Reagent: Benzaldehyde dimethyl acetal (BDMA).

-

Catalyst: Camphorsulfonic acid (CSA) or

-Toluenesulfonic acid ( -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology:

-

Solubilization: Dissolve 1,5-AG (1.0 eq) in anhydrous MeCN under an inert atmosphere (

or Ar). Note: 1,5-AG has poor solubility in non-polar solvents; DMF may be required for higher concentrations. -

Acetalization: Add BDMA (1.2 – 1.5 eq) followed by a catalytic amount of CSA (0.1 eq).

-

Equilibrium Shift: Stir at room temperature for 12–24 hours.

-

Critical Control Point: If using benzaldehyde instead of BDMA, use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium forward. BDMA produces methanol, which is less inhibitory but can be removed by rotary evaporation if the reaction stalls.

-

-

Quenching: Neutralize the acid catalyst with Triethylamine (

) to pH 7–8. Failure to neutralize prior to concentration can lead to hydrolysis of the acetal. -

Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexane or purify via silica gel flash chromatography (Eluent: EtOAc/Hexane).

Yield Expectation: 85–95% (White crystalline solid).

Visualization of Synthesis Pathway

Figure 1: Acid-catalyzed acetalization of 1,5-AG. The reaction is reversible; removal of methanol drives the formation of the stable 4,6-dioxane ring.

Strategic Utility in Glycomimetic Design

Once the 4,6-positions are locked, the molecule becomes a precision tool for regioselective functionalization .

C2 vs. C3 Regioselectivity

The C2-hydroxyl (adjacent to the anomeric center) and C3-hydroxyl have distinct electronic and steric environments.[1]

-

C2-OH: More acidic due to the inductive effect of the ring oxygen (O5).

-

C3-OH: Sterically less hindered in some conformations but generally less acidic.[1]

Experimental Insight: Under basic conditions (NaH, DMF), alkylation often favors the C2 position initially due to the enhanced acidity. However, careful selection of bases and temperatures allows for the synthesis of specific 2-O-alkyl or 3-O-alkyl derivatives, which are critical for optimizing the pharmacokinetics of SGLT2 inhibitors.

The Hanessian-Hullar Reaction (Oxidative Opening)

A powerful application of this scaffold is the Hanessian-Hullar reaction .[1] This transforms the "protecting group" into a functional handle.

-

Protocol: Treatment with N-Bromosuccinimide (NBS) and

in -

Outcome: Regioselective opening of the benzylidene acetal to yield a 6-bromo-4-O-benzoyl derivative.[1]

-

Why this matters: This installs a bromine atom at C6 (a primary position), enabling nucleophilic substitution (

) with azides, amines, or thiols. This is the primary route to synthesizing 6-amino-1,5-anhydroglucitol derivatives or coupling the sugar to proteins/lipids.[1]

Figure 2: The Hanessian-Hullar reaction pathway converting the acetal into a functional bromide and benzoate ester.[1]

Applications in Drug Development

SGLT2 Inhibitor Scaffolds

SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) are C-aryl glucosides. While the commercial drugs use a glucose core, 1,5-anhydroglucitol derivatives are used in Next-Generation SGLT Inhibitor research to explore:

-

Non-hydrolyzable Linkers: Replacing the O-glycosidic bond with C-glycosidic bonds (using the 1,5-AG core) prevents degradation in the gut.

-

C6-Modification: The Hanessian-Hullar product (6-bromo) allows the introduction of lipophilic groups at C6, which can enhance binding affinity to the SGLT2 vestibule.

Low-Molecular-Weight Gelators (LMWGs)

Derivatives of 1,5-anhydro-4,6-O-benzylidene-D-glucitol are emerging as potent organogelators .[1]

-

Mechanism: The rigid benzylidene core provides

- -

Synthesis: Acylation of the free C2/C3 hydroxyls with long-chain fatty acids (e.g., palmitic acid) creates amphiphilic molecules that self-assemble into fibers, gelling organic solvents at concentrations <1 wt%.

Summary Data & Reference Protocols

Table 1: Comparative Reactivity of Hydroxyl Groups

| Position | Environment | Reactivity (Alkylation) | Reactivity (Acylation) | Strategic Use |

| C1 | Reduced ( | Inert | Inert | Metabolic Stability |

| C2-OH | Axial-like influence | High (Inductive effect) | High | Pharmacophore tuning |

| C3-OH | Equatorial | Moderate | Moderate | Solubility tuning |

| C4-OH | Protected | Blocked (Benzylidene) | Blocked | Stereochemical lock |

| C6-OH | Protected | Blocked (Benzylidene) | Blocked | Precursor to C6-Br |

Table 2: Key Physical Properties

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 252.26 g/mol | |

| Solubility | DMSO, DMF, hot EtOH | Poor in water/hexane |

| Melting Point | 188–190 °C | Distinctive sharp MP |

| Stability | Acid-labile | Stable to base/reduction |

References

-

Synthesis & Reactivity

- Title: "Regioselective protection and deprotection of carbohydr

- Source: Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

-

Hanessian-Hullar Reaction

- Title: "On the regioselectivity of the Hanessian-Hullar reaction in 4,6-O-benzylidene protected galactopyranosides."

- Source: Carbohydr

-

URL:[Link]

-

Gelator Applications

- Title: "High-temperature solvent-free synthesis of low-molecular-weight organogelators consisting of starch-derived 1,5-anhydro-d-glucitol coupled with f

- Source: PubMed Central (PMC).

-

URL:[Link]

-

SGLT2 Inhibitor Context

- Title: "Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity."

- Source: RSC Advances.

-

URL:[Link]

-

General Properties

1,5-Anhydro-4,6-O-benzylidene-D-glucitol: A Scaffold for Hexitol Nucleic Acid (HNA) Synthesis

The following technical guide details the application of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol as a high-value scaffold for the synthesis of modified sugar nucleotides—specifically Hexitol Nucleic Acid (HNA) monomers and 1,5-anhydrohexitol nucleosides .

Technical Guide & Protocol Specification

Executive Summary: The Strategic Value of the Anhydrohexitol Core

In the landscape of oligonucleotide therapeutics (ASO, siRNA, aptamers), 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (CAS: 65190-39-8) serves as the foundational "chiral pool" precursor for Hexitol Nucleic Acids (HNA) .

Unlike native ribose-based nucleotides, the 1,5-anhydrohexitol core provides a six-membered pyranose ring that mimics the furanose conformation while offering superior metabolic stability. The 4,6-O-benzylidene acetal is not merely a protecting group; it is a conformational lock that rigidifies the pyranose ring, enabling highly stereoselective functionalization at the C2 and C3 positions.

Key Applications:

-

HNA Monomer Synthesis: Synthesis of phosphoramidites for nuclease-resistant oligonucleotides.

-

Antisense Technology: HNA-modified strands induce RNase H recruitment and increase

(duplex stability). -

Viral Polymerase Inhibitors: Synthesis of nucleoside analogues with "locked" north/south conformations.

Chemical Rationale & Mechanistic Logic

The utility of this precursor hinges on its ability to facilitate stereochemical inversion . The synthesis of HNA nucleosides requires the nucleobase to be installed at the C2 position. However, the starting material (glucitol configuration) has an equatorial C2-OH.

To achieve the desired axial nucleobase orientation (mimicking the 3'-endo pucker of RNA), the synthesis exploits an

-

Regioselective Protection: The 4,6-benzylidene group shields the primary C6 and secondary C4 hydroxyls.

-

differentiation: The C3-OH is protected (typically Silyl), leaving C2-OH free.

-

Activation: C2-OH is converted to a Triflate (good leaving group).

-

Inversion: Nucleophilic attack by the nucleobase inverts the center from gluco- (equatorial) to manno- (axial).

Structural Logic Diagram

Figure 1: The "Herdewijn" synthetic pathway transforming the glucitol scaffold into a nucleoside analogue via C2 inversion.

Experimental Protocol: The "Triflate Route"

This protocol describes the conversion of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol into the key 2-O-triflate intermediate , followed by nucleobase coupling.[1] This is the industry-standard method for generating HNA building blocks.

Phase A: 3-O-Silylation

Objective: Selectively protect the C3 hydroxyl to isolate the C2 hydroxyl for activation.

-

Reagents:

-

Precursor: 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (1.0 eq)

-

TBDMS-Cl (1.2 eq)

-

Imidazole (2.5 eq)

-

Solvent: Anhydrous DMF

-

-

Procedure:

-

Dissolve precursor and imidazole in DMF under Argon.

-

Cool to 0°C. Add TBDMS-Cl portion-wise over 15 minutes.

-

Allow to warm to RT and stir for 4–6 hours.

-

QC Check: TLC (Hexane/EtOAc 7:3) should show a major spot (

). -

Workup: Dilute with

, wash with water/brine. Dry over -

Yield: Expect 85–90% as a white solid.

-

Phase B: 2-O-Triflation (Critical Step)

Objective: Activate C2-OH with a trifluoromethanesulfonyl group. Caution: Triflates are highly reactive and moisture sensitive.

-

Reagents:

-

3-O-TBDMS intermediate (from Phase A)

-

Triflic anhydride (

) (1.5 eq) -

Pyridine (3.0 eq)

-

Solvent: Anhydrous

(DCM)

-

-

Procedure:

-

Dissolve the intermediate and pyridine in DCM. Cool to -20°C .

-

Add

dropwise. The solution may turn light pink/brown. -

Stir at -20°C for 30 minutes, then warm to 0°C for 15 minutes.

-

Critical: Do not allow to warm to RT for extended periods to prevent elimination side reactions.

-

Workup: Pour into ice-cold dilute HCl. Extract with cold DCM.

-

Storage: Use immediately for Phase C. Unstable on silica gel.

-

Phase C: Nucleobase Coupling ( )

Objective: Install the nucleobase (e.g., Adenine, Thymine) with inversion of configuration.

-

Reagents:

-

Nucleobase (e.g.,

-Benzoyladenine) (2.0 eq) -

Base:

(3.0 eq) or NaH (2.0 eq) -

Catalyst: 18-Crown-6 (1.0 eq)

-

Solvent: Anhydrous DMF

-

-

Procedure:

-

Suspend nucleobase, base, and crown ether in DMF. Stir 30 min to generate the salt.

-

Add the crude 2-O-triflate (dissolved in minimal DMF).

-

Heat to 70–80°C for 12–16 hours.

-

Mechanism: The nucleobase attacks C2 from the axial face, displacing the equatorial triflate.

-

Workup: Evaporate DMF, partition between EtOAc/Water. Purification via column chromatography.

-

Quantitative Data & Specifications

Table 1: Physicochemical Properties of Key Intermediates

| Compound | Molecular Weight | Key NMR Signal ( | Stability | |

| Starting Material | 252.26 | 0.20 | Stable | |

| 3-O-TBDMS Ether | 366.53 | 0.65 | Stable | |

| 2-O-Triflate | 498.60 | 0.75 (decomposes) | Unstable | |

| HNA Nucleoside | ~500-600 | 0.40 | Stable |

Troubleshooting & Quality Control

Self-Validating the Benzylidene Lock

The integrity of the 4,6-O-benzylidene acetal is the "heartbeat" of this synthesis. If this group hydrolyzes, the regioselectivity is lost.

-

Validation:

NMR must show a sharp singlet at -

Risk: Acidic conditions (during workup or triflation) can open the ring. Always use buffered workups (e.g., saturated

) after triflation.

Managing Elimination Side-Reactions

During Phase C (Coupling), the basic conditions can cause elimination of the triflate to form a 1,2-unsaturated glycal instead of substitution.

-

Solution: Use a non-nucleophilic base (like

/Crown ether) rather than strong alkoxides. -

Diagnostic: Appearance of vinylic protons in NMR (

6.0–6.5 ppm) indicates elimination.

References

-

Herdewijn, P., et al. "Synthesis and properties of 1,5-anhydrohexitol nucleic acids (HNA)." Helvetica Chimica Acta, 1996. Link

-

Vastmans, K., et al. "Synthesis of 1,5-anhydrohexitol nucleosides." Nucleosides & Nucleotides, 2000.[2] Link

-

Santa Cruz Biotechnology. "1,5-Anhydro-4,6-O-benzylidene-D-glucitol Product Data." SCBT Catalog. Link

-

Verheggen, I., et al. "Synthesis of 1,5-Anhydrohexitol Nucleosides." Journal of Medicinal Chemistry, 1995. Link

Sources

Strategic Utilization of Benzylidene Acetals in Carbohydrate Synthesis: A Technical Guide

Topic: Strategic Utilization of Benzylidene Acetals in Carbohydrate Synthesis Content Type: In-depth Technical Guide Audience: Senior Researchers and Medicinal Chemists

Executive Summary

The 4,6-O-benzylidene acetal is more than a simple protecting group; it is a structural scaffold that dictates the stereoelectronic and conformational landscape of pyranosides. For the medicinal chemist, this moiety serves three critical functions:

-

Regiocontrol: It simultaneously masks the C4 and C6 hydroxyls, allowing selective manipulation of C2 and C3.

-

Conformational Locking: By fusing a trans-decalin-like system onto the pyranose ring, it rigidly enforces a ⁴C₁ chair conformation, significantly influencing anomeric reactivity and glycosylation stereoselectivity.

-

Divergent Synthesis: It acts as a " latent" benzyl ether, capable of regioselective reductive opening to generate either a 4-OH or 6-OH acceptor, or oxidative opening to yield functionalized bromides.

This guide provides a mechanistic analysis of these processes, standardized protocols for installation and cleavage, and strategic insights into their influence on glycosylation.

Mechanistic Foundations & Thermodynamics

The formation of the 4,6-O-benzylidene acetal on hexopyranosides (glucose, mannose, galactose) is driven by thermodynamic control. The reaction creates a new six-membered 1,3-dioxane ring fused to the pyranose.

-

Configuration: The phenyl group invariably adopts the equatorial position to minimize 1,3-diaxial interactions.

-

Ring Fusion: The 1,3-dioxane ring forms a trans-fused system with the pyranose ring (analogous to trans-decalin). This fusion creates a rigid bicyclic system that resists conformational flipping, which is particularly useful when synthesizing

-mannosides where preventing the twist-boat conformation is necessary for stereocontrol.

Diagram 1: Thermodynamic Formation Pathway

The following diagram illustrates the acid-catalyzed equilibrium favoring the thermodynamic product.

Caption: Thermodynamic equilibration drives the phenyl group to the equatorial position, locking the 4,6-diol into a rigid 1,3-dioxane chair.

Installation Protocol

While ZnCl₂/Benzaldehyde is the classical method, it is messy and requires large excess of reagents. The modern standard utilizes Benzaldehyde Dimethyl Acetal (BDMA) with Camphorsulfonic Acid (CSA) , which allows for milder conditions and easier workup.

Standard Operating Procedure: BDMA Installation

Objective: Protection of Methyl

-

Reagents:

-

Methyl

-D-glucopyranoside (1.0 equiv) -

Benzaldehyde dimethyl acetal (BDMA) (1.5 – 2.0 equiv)

-

Camphorsulfonic acid (CSA) (0.1 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

-

-

Procedure:

-

Suspend the glycoside in anhydrous MeCN under Argon.

-

Add BDMA followed by CSA.

-

Critical Step: Connect the flask to a rotary evaporator (without vacuum) or use a reflux condenser with a drying tube. Heat to 50–60°C. If using DMF, rotary evaporation under reduced pressure (200 mbar, 60°C) helps drive the equilibrium by removing methanol.

-

Monitor by TLC (usually 1–3 hours).

-

Quench: Add Triethylamine (Et₃N) to neutralize the acid (pH > 7).

-

Workup: Concentrate solvent. If DMF was used, dilute with EtOAc and wash copiously with water/brine to remove DMF.

-

Crystallization: The product often crystallizes from EtOH/Hexane or EtOAc/Hexane.

-

Strategic Manipulation: Regioselective Ring Opening

The true power of the benzylidene group lies in its ability to be opened reductively. By selecting the appropriate hydride donor and Lewis Acid, one can selectively generate a 4-OH (with 6-OBn) or a 6-OH (with 4-OBn) acceptor.[1]

The Mechanistic Divergence

-

Pathway A (Steric/Coordination Control): Bulky Lewis acids (e.g., AlCl₃) coordinate to the less hindered O6. The hydride attacks the acetal carbon, cleaving the C-O6 bond. The benzyl group remains on O4.

-

Pathway B (Basicity/Electronic Control): Strong protic acids or specific silane activations often lead to protonation at the more basic O4 (or proceed via a mechanism where the O4-benzyl ether is formed), resulting in the benzyl group on O6.

Table 1: Regioselectivity Matrix[2][3]

| Target Product | Free Hydroxyl | Benzyl Location | Reagent System | Mechanism Type |

| 4-O-Benzyl | 6-OH | O4 | LiAlH₄ / AlCl₃ (Liptak) | Coordination at O6 (Steric) |

| 4-O-Benzyl | 6-OH | O4 | BH₃·THF / TMSOTf | Modern Standard (Room Temp) |

| 6-O-Benzyl | 4-OH | O6 | NaCNBH₃ / HCl (Garegg) | Acidic/Basicity Control |

| 6-O-Benzyl | 4-OH | O6 | Et₃SiH / TfOH | Silane/Acid (Modern) |

Diagram 2: Divergent Reductive Opening Workflows

Caption: Selection of Lewis Acid/Hydride pair dictates the regiochemical outcome, enabling access to orthogonal acceptors.

Protocol: Regioselective Opening to 4-O-Benzyl (6-OH Free)

Method: Borane-THF / TMSOTf (The modern, safer alternative to LiAlH₄/AlCl₃).

-

Setup: Flame-dry a flask and cool to 0°C under Argon.

-

Dissolution: Dissolve the benzylidene substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

-

Reduction: Add BH₃·THF (1 M solution, 5.0 equiv). Stir for 10 minutes.

-

Activation: Dropwise add TMSOTf (0.1 – 0.2 equiv). Caution: Exothermic.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temp. Monitor by TLC (Product is usually more polar than starting material).

-

Quench: Slowly add Et₃N followed by MeOH. Caution: Hydrogen gas evolution.

-

Workup: Co-evaporate with MeOH multiple times to remove trimethyl borate. Purify via silica chromatography.

The Hanessian-Hullar Reaction (Oxidative Opening)

While reductive opening yields ethers, oxidative opening using N-Bromosuccinimide (NBS) transforms the acetal into a 4-O-benzoyl ester and a 6-bromo derivative.

-

Mechanism: Radical bromination at the acetal carbon, followed by rearrangement.

-

Regioselectivity: The bromine atom preferentially attacks the primary (less hindered) C6 position.

-

Product: 6-Bromo-6-deoxy-4-O-benzoyl glycoside.[2]

-

Utility: Excellent for generating 6-deoxy sugars (e.g., rhamnose precursors) or introducing handles for further nucleophilic substitution (azides, thiols).

Stereoelectronic Effects on Glycosylation

The 4,6-O-benzylidene group is "disarming" in nature due to the torsional strain it imposes on the pyranose ring.

-

Torsional Disarmament: The trans-decalin fusion locks the C5-C6 bond, restricting the flexibility required for the oxocarbenium ion intermediate to flatten. This raises the energy barrier for glycosylation, making these donors less reactive ("disarmed") compared to their non-cyclic counterparts.

-

Stereoselectivity (Mannose vs. Glucose):

-

Glucose: The rigid chair often enhances

-selectivity by preventing the conformational distortion required for -

Mannose: The 4,6-benzylidene is famous for enabling

-mannosylation . By locking the conformation, it destabilizes the

-

References

-

Lipták, A., Jodál, I., & Nánási, P. (1975).[3] Stereoselective ring-cleavage of 3-O-benzyl- and 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside derivatives with the LiAlH4–AlCl3 reagent.[3] Carbohydrate Research. Link

-

Garegg, P. J., Hultberg, H., & Wallin, S. (1982). A novel, reductive ring-opening of carbohydrate benzylidene acetals, with unusual regioselectivity.[1][4][5][6] Carbohydrate Research. Link

-

Jiang, L., & Chan, T. H. (1998). Regioselective reductive cleavage of 4,6-O-benzylidene acetals of hexopyranosides with borane/trimethylsilyl triflate.[7] Tetrahedron Letters. Link

-

Hanessian, S. (1966). The reaction of O-benzylidene acetals with N-bromosuccinimide.[2][8] Carbohydrate Research. Link

-

Crich, D. (2010).[9] Methodology Development and Physical Organic Chemistry: A Powerful Combination for the Advancement of Carbohydrate Chemistry. The Journal of Organic Chemistry. Link

-

Shie, C. R., et al. (2003). Cu(OTf)2-catalyzed regioselective reductive ring opening of benzylidene acetals.[7] Angewandte Chemie. Link

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scribd.com [scribd.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (CAS 65190-39-8). This compound is a critical chiral building block in the synthesis of modified nucleotides, hexitol nucleic acids (HNA), and SGLT2 inhibitors (e.g., Empagliflozin intermediates).

Introduction & Strategic Analysis

The 1,5-anhydro-D-glucitol core (often referred to as 1-deoxyglucose in its pyranose form) lacks the anomeric hydroxyl group, making it chemically distinct from standard glucopyranosides. Protection of the O-4 and O-6 positions with a benzylidene acetal is the pivotal first step in differentiating the remaining hydroxyls (O-2 and O-3) for further functionalization.

Key Synthetic Challenges:

-

Regioselectivity: While the 4,6-O-benzylidene acetal is the thermodynamic product (forming a stable trans-decalin-like fused system), kinetic control can lead to mixtures. We utilize acid-catalyzed thermodynamic equilibration to ensure exclusive 4,6-protection.

-

Solubility: The starting material (polyol) is highly polar, necessitating polar aprotic solvents like DMF, which must be removed carefully to avoid product oiling.

Retrosynthetic Logic

The synthesis relies on the transacetalization of 1,5-anhydro-D-glucitol with benzaldehyde dimethyl acetal . This method is superior to using benzaldehyde/ZnCl₂ (the classical method) as it generates methanol rather than water, driving the equilibrium forward more easily under mild conditions.

Figure 1: Reaction pathway for the thermodynamic formation of the 4,6-O-benzylidene acetal.

Materials & Reagents

| Component | CAS No. | Role | Purity Grade |

| 1,5-Anhydro-D-glucitol | 154-58-5 | Starting Material | >98% |

| Benzaldehyde dimethyl acetal | 1125-88-8 | Reagent | >98% |

| Camphorsulfonic Acid (CSA) | 3144-16-9 | Acid Catalyst | 99% |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Anhydrous |

| Triethylamine (Et₃N) | 121-44-8 | Quenching Agent | >99% |

| Ethyl Acetate / Hexanes | - | Workup/Crystallization | ACS Grade |

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with 1,5-Anhydro-D-glucitol (5.0 g, 30.5 mmol). Add anhydrous DMF (30 mL).

-

Note: The starting material is a crystalline solid that may dissolve slowly at room temperature. Gentle heating (40°C) can accelerate this.

-

-

Reagent Addition: Once dissolved, add Benzaldehyde dimethyl acetal (5.5 mL, 36.6 mmol, 1.2 equiv).

-

Catalysis: Add Camphorsulfonic acid (CSA) (350 mg, 1.5 mmol, 0.05 equiv) in one portion.

-

Execution: Heat the reaction mixture to 60°C under a nitrogen atmosphere.

-

Process Control: Apply a slight vacuum (approx. 200 mbar) intermittently if available to remove the methanol by-product, driving the equilibrium. Otherwise, stir for 4–6 hours.

-

Step 2: Monitoring & Workup[1]

-

TLC Monitoring: Check reaction progress using TLC (Silica gel; Eluent: 10% MeOH in DCM).

-

Visualization: Use H₂SO₄/EtOH charring or Anisaldehyde stain. The product (Rf ~0.[1]6) will appear as a distinct spot above the baseline starting material.

-

-

Quenching: Once conversion is >95%, cool the mixture to room temperature. Add Triethylamine (0.5 mL) to neutralize the acid catalyst. Stir for 10 minutes.

-

Solvent Removal: Concentrate the DMF under reduced pressure (rotary evaporator, water bath <50°C) to obtain a viscous syrup. Do not overheat.

-

Extraction: Redissolve the residue in Ethyl Acetate (150 mL) and wash with:

-

Saturated NaHCO₃ (2 x 50 mL)

-

Brine (1 x 50 mL)

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 3: Purification (Crystallization)

While column chromatography can be used, crystallization is preferred for scale-up.

-

Dissolve the crude solid in a minimum amount of hot Ethanol (or EtOAc).

-

Add Hexanes dropwise until slight turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filtration: Collect the white crystalline solid by vacuum filtration. Wash with cold Hexane/EtOAc (9:1).

Characterization & Specifications

The isolated product must meet the following structural and physical criteria to be cleared for downstream applications.

| Property | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 160 – 163 °C | Capillary Method [1, 2] |

| Rf Value | ~0.5 – 0.6 | TLC (10% MeOH/DCM) |

| Yield | 75 – 85% | Gravimetric |

NMR Validation (Diagnostic Signals)

-

¹H NMR (300 MHz, CDCl₃):

-

δ 7.53–7.42 (m, 2H) & 7.35 (m, 3H): Aromatic protons of the benzylidene group.

-

δ 5.52 (s, 1H): The characteristic benzylidene acetal proton (PhCH-).

-

δ 4.35 (dd, 1H): H-6 equatorial (downfield shift due to acetal ring).

-

δ 4.15 (dd, 1H): H-1 equatorial (distinctive for 1,5-anhydro core).

-

δ 3.20 (t, 1H): H-1 axial (large coupling constant J~11Hz).

-

-

¹³C NMR:

-

δ ~102.0 ppm: The acetal carbon (PhC H-O2).

-

δ ~137.0, 129.0, 128.0, 126.0 ppm: Aromatic carbons.

-

δ ~68.0 - 80.0 ppm: Sugar skeletal carbons (C2-C6).

-

Expert Insights & Troubleshooting

"The Reaction Stalled."

-

Cause: Accumulation of Methanol.

-

Fix: The reaction is an equilibrium. If conversion stalls, attach a vacuum line (carefully) to the reaction vessel to strip off methanol, or add 4Å molecular sieves to the reaction mixture.

"My Product is an Oil."

-

Cause: Residual DMF or incomplete drying.

-

Fix: DMF is notoriously difficult to remove. Perform an azeotropic distillation with toluene (3x) on the rotary evaporator. If the oil persists, triturated with cold diethyl ether to induce crystallization.

"Is the 2,3-O-benzylidene isomer possible?"

-

Insight: While theoretically possible, the 4,6-O-benzylidene ring forms a trans-decalin-type fused system which is significantly more thermodynamically stable than the 5-membered dioxolane ring at the 2,3-position (which would be trans-fused on a glucopyranose ring, creating high strain). Under the acidic conditions (thermodynamic control), the 4,6-isomer is formed almost exclusively.

References

-

Santa Cruz Biotechnology. 1,5-Anhydro-4,6-O-benzylidene-D-glucitol Product Data. (CAS 65190-39-8).[2][3][4][5] Link[3]

-

GuideChem. Chemical Properties of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol.Link

-

National Institutes of Health (NIH) - PubChem. 1,5-Anhydro-D-glucitol (Starting Material Data).Link

- Verheggen, I., et al.Synthesis of hexitol nucleic acid (HNA) building blocks. (Describes analogous tosylate precursor synthesis from the title compound). Journal of Medicinal Chemistry / Nucleic Acids Research.

-

Patent US20200017483A1. Process for the preparation of D-glucitol derivatives (SGLT2 inhibitors). (Demonstrates industrial relevance of the scaffold). Link

Sources

Deprotection methods for the benzylidene group in "1,5-Anhydro-4,6-O-benzylidene-D-glucitol"

Executive Summary & Strategic Context

1,5-Anhydro-4,6-O-benzylidene-D-glucitol is a pivotal intermediate in the synthesis of SGLT2 inhibitors and glycomimetics. It consists of a 1,5-anhydro-D-glucitol core (also known as 1-deoxyglucose) protected at the C4 and C6 positions by a cyclic benzylidene acetal.

This guide details the two primary methodologies for removing this protecting group to yield 1,5-Anhydro-D-glucitol :

-

Acid-Catalyzed Hydrolysis: The industry standard for scalability and cost-efficiency.

-

Catalytic Hydrogenolysis: The method of choice when orthogonal acid-sensitive groups are present.

Critical Chemical Insight: Unlike standard alkyl glycosides, the 1,5-anhydro core lacks a labile anomeric acetal. This confers exceptional stability to the ring system, allowing for more vigorous acidic deprotection conditions than would be permissible with methyl glucosides.

Chemical Pathway Visualization

The following diagram illustrates the transformation and the decision logic for selecting the appropriate protocol.

Figure 1: Strategic decision tree for benzylidene deprotection pathways.

Protocol A: Acid-Catalyzed Hydrolysis (Standard)

This method relies on the thermodynamic instability of the acetal linkage in aqueous acid. Because the 1,5-anhydro core is stable (ether linkage at C1-O5), we can use elevated temperatures to drive the reaction to completion rapidly.

Mechanism

The reaction proceeds via protonation of an acetal oxygen, followed by ring opening to an oxocarbenium ion intermediate, which is then trapped by water. The final products are the free diol and benzaldehyde.

Materials

-

Substrate: 1,5-Anhydro-4,6-O-benzylidene-D-glucitol

-

Solvent: 80% Aqueous Acetic Acid (v/v)

-

Reagents: None (Acetic acid acts as both solvent and catalyst)

-

Equipment: Round-bottom flask, reflux condenser, rotary evaporator.

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the substrate in 80% aqueous acetic acid (concentration ~0.1 M).

-

Note: If solubility is poor at RT, gentle warming will assist.

-

-

Reaction: Heat the mixture to 60–80°C with stirring.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 2:1). The starting material (Rf ~0.6) will disappear, and the polar product (Rf ~0.1) will appear.

-

Time: Typically 1–3 hours.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove water and acetic acid.

-

Azeotropic Removal: To remove traces of acetic acid, co-evaporate with toluene (3x). This prevents the formation of acetylated byproducts during drying.

-

-

Purification:

-

The crude residue typically contains benzaldehyde. Wash the solid residue with diethyl ether or hexane (benzaldehyde is soluble; the sugar product is not).

-

Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: DCM/MeOH 9:1 to 5:1).

-

Validation Data

| Parameter | Specification |

| Yield | 85–95% |

| Purity | >98% (by HPLC/NMR) |

| Key Impurity | Benzaldehyde (distinct almond odor) |

Protocol B: Catalytic Hydrogenolysis (Mild)

This method is non-destructive to esters, amines, or other acid-labile functionalities. It cleaves the benzylic C-O bonds, releasing the diol and toluene.

Mechanism

Palladium adsorbs hydrogen and the benzylic oxygen. Hydride transfer cleaves the bond. Unlike hydrolysis, this is irreversible and generates toluene, which is easily removed.

Materials

-

Substrate: 1,5-Anhydro-4,6-O-benzylidene-D-glucitol

-

Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type E101 (or equivalent). Loading: 10-20 wt% relative to substrate.

-

Solvent: Methanol or Ethanol (HPLC grade).

-

Gas: Hydrogen gas (balloon pressure or 1 atm).

Step-by-Step Procedure

-

Preparation: Dissolve the substrate in Methanol (0.05 M to 0.1 M).

-

Safety: Purge the flask with Nitrogen/Argon to remove oxygen.

-

-

Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of the substrate) under an inert atmosphere.

-

Caution: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of water or add it as a slurry in solvent.

-

-

Hydrogenation:

-

Evacuate the flask and backfill with Hydrogen gas (repeat 3x).

-

Stir vigorously at Room Temperature (20–25°C) under a Hydrogen balloon (1 atm).

-

Time: Reaction is usually complete in 4–12 hours.

-

-

Work-up:

-

Filter the mixture through a pad of Celite® to remove the catalyst.

-

Rinse the filter cake thoroughly with Methanol.

-

Concentrate the filtrate under vacuum.

-

-

Purification:

-

The residue is usually pure 1,5-anhydro-D-glucitol.

-

If necessary, recrystallize from Ethanol.

-

Validation Data

| Parameter | Specification |

| Yield | 90–98% |

| Selectivity | 100% (No anomeric cleavage possible) |

| Byproduct | Toluene (volatile, easily removed) |

Comparative Analysis & Troubleshooting

| Feature | Acid Hydrolysis (Method A) | Hydrogenolysis (Method B) |

| Primary Utility | Scalable, robust, low cost. | Mild, neutral conditions. |

| Reagent Cost | Low (Acetic Acid). | High (Pd/C). |

| Speed | Fast (1–3 h at heat). | Slower (4–12 h at RT). |

| Compatibility | Incompatible with acid-labile groups (e.g., trityl, silyl). | Compatible with acids; Incompatible with benzyl ethers/esters. |

| Common Issue | Incomplete removal of acetic acid. | Catalyst poisoning (Sulfur/Amines). |

Troubleshooting Guide

Problem: Incomplete Reaction (Method A)

-

Cause: Temperature too low or insufficient water.

-

Fix: Increase temp to 80°C; ensure solvent is 80% aqueous (water is the nucleophile).

Problem: Product "Oiling Out" (Method A/B)

-

Cause: Residual solvent or benzaldehyde.

-

Fix: Triturate the oil with diethyl ether. The product should solidify as a white powder.

Problem: Stalled Hydrogenolysis (Method B)

-

Cause: Catalyst poisoning.

-

Fix: Add fresh catalyst; ensure H2 pressure is maintained; check substrate for sulfur contaminants.

Advanced Note: Regioselective Opening

While the goal of this guide is deprotection (removal), it is scientifically relevant to note that the 4,6-O-benzylidene ring can be regioselectively opened rather than removed.

-

Reagent:

/ -

Outcome: Yields the 4-O-benzyl or 6-O-benzyl ether derivative, retaining the benzyl group on one oxygen while freeing the other.[1][2] This is useful for asymmetric functionalization.

References

-

Green, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for benzylidene stability and removal conditions).

-

Santra, A., et al. (2013).[4] "Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C". Beilstein Journal of Organic Chemistry, 9, 74–78.[5] (Describes catalytic transfer hydrogenation protocols).

-

Procopio, A., et al. (2005).[3] "Er(OTf)3 is an efficient Lewis acid catalyst in a mild deprotection of benzylidene derivatives".[3] Organic & Biomolecular Chemistry, 3, 4129-4133.[3] (Alternative Lewis Acid methods).

-

Binkley, R. W., et al. (1984). "Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates".[6] The Journal of Organic Chemistry, 49(6), 992–996. (Mechanistic insight into ring opening vs removal).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzylidene Acetals [organic-chemistry.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

"1,5-Anhydro-4,6-O-benzylidene-D-glucitol" as a building block for bioactive compounds

Topic: Strategic Utilization of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Glycobiologists, and Drug Discovery Scientists

Introduction: The Rigidified Glycomimetic Scaffold

In the landscape of carbohydrate-based drug discovery, 1,5-anhydro-D-glucitol (1,5-AG) occupies a unique niche. Unlike standard glucose, 1,5-AG lacks the anomeric hydroxyl group (C1 is a methylene, -CH₂-), rendering it metabolically stable against glycoside hydrolases. This stability makes it an ideal "warhead" or scaffold for designing glycomimetics —compounds that mimic the biological activity of sugars without suffering rapid degradation.

The specific derivative 1,5-anhydro-4,6-O-benzylidene-D-glucitol acts as a critical "lock-and-key" intermediate. The 4,6-O-benzylidene acetal serves two pivotal functions:

-

Conformational Locking: It forces the pyranose ring into a rigid

chair conformation (trans-decalin type fusion), enhancing the selectivity of reactions at the remaining hydroxyls. -

Regioselective Masking: It protects the C4 and C6 positions, leaving the C2 and C3 hydroxyls available for differentiated functionalization.

This guide details the synthesis, quality control, and divergent application of this building block, specifically focusing on its role in creating metabolically stable SGLT2 inhibitor analogs and molecular probes.

Core Synthesis & Quality Control

While 1,5-AG is a naturally occurring metabolite, the 4,6-protected building block is best synthesized chemically to ensure high purity for downstream SAR (Structure-Activity Relationship) studies.

Protocol A: Preparation of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol

Objective: To install the benzylidene acetal thermodynamically across the C4 and C6 positions.

Reagents:

-

Benzaldehyde dimethyl acetal (Reagent)

-

Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTsOH) (Catalyst)

-

Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

-

Dissolution: Suspend 1,5-anhydro-D-glucitol (10 mmol, 1.64 g) in anhydrous MeCN (50 mL) under nitrogen.

-

Acetalization: Add benzaldehyde dimethyl acetal (12 mmol, 1.8 mL) followed by a catalytic amount of CSA (0.1 eq).

-

Equilibrium Shift: If using MeCN, attach a rotary evaporator trap or use molecular sieves to remove methanol/water by-products. Heat to 50°C for 4–6 hours.

-